molecular formula C14H15NO2 B2909713 Methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate CAS No. 886061-22-9

Methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate

Cat. No. B2909713
CAS RN: 886061-22-9
M. Wt: 229.279
InChI Key: SWRJDUCBRJSBRL-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Structure :

Synthesis Analysis

This compound can be synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . The solid-state properties of these compounds have been characterized using X-ray single crystallography. Additionally, hydrogen bonding interactions in the solution phase have been examined through UV-Vis absorption and NMR analyses .


Molecular Structure Analysis

The molecular structure of Methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate consists of a naphthalene ring attached to a propanoate group via an amino group. The compound’s 3D structure can be visualized using tools like ChemSpider .


Physical And Chemical Properties Analysis

  • Safety Information : The compound is classified as a warning substance (H302-H315-H319-H335) .

properties

IUPAC Name

methyl (3R)-3-amino-3-naphthalen-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-14(16)9-13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13H,9,15H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRJDUCBRJSBRL-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C1=CC=CC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (3R)-3-amino-3-(naphthalen-1-yl)propanoate

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